5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid
Description
Properties
Molecular Formula |
C13H18N2O3S |
|---|---|
Molecular Weight |
282.36 g/mol |
IUPAC Name |
5-(3-morpholin-4-ylpyrrolidin-1-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O3S/c16-13(17)11-1-2-12(19-11)15-4-3-10(9-15)14-5-7-18-8-6-14/h1-2,10H,3-9H2,(H,16,17) |
InChI Key |
IAEMKPZEZKTRTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N2CCOCC2)C3=CC=C(S3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid typically involves multi-step organic synthesis. One common method starts with the preparation of the thiophene ring, followed by the introduction of the carboxylic acid group. The pyrrolidine ring is then synthesized and attached to the thiophene ring. Finally, the morpholine group is introduced to complete the synthesis. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Thiophene-Carboxylic Acid Derivatives and Their Properties
Key Comparative Insights
Morpholine and Pyrrolidine Moieties
- The morpholine group in the target compound likely improves solubility and metabolic stability, as seen in DMMMP, which exhibited antioxidant activity comparable to TBHQ .
- Pyrrolidine’s conformational flexibility may enhance binding to enzymes or receptors, similar to the pyrrolopyrimidine-substituted compound 16, which showed potent anticancer activity .
Substituent Effects on Activity
- Electron-withdrawing groups (e.g., chloro, fluoro) : Enhance anticancer activity by increasing electrophilicity and target binding. For example, chlorophenyl-substituted derivatives in outperformed doxorubicin .
- Hydrophobic groups (e.g., benzyl, fluorophenyl): Improve membrane permeability, as observed in fluorinated chromenone derivatives () and prostaglandin E2 agonists () .
Carboxylic Acid Functionality
- The carboxylic acid group enables hydrogen bonding with biological targets, critical for activity in compounds like 5-{3-[(2S)-...}thiophene-2-carboxylic acid () and antibacterial thieno-pyrimidines () .
Pharmacological Potential
- Anticancer Applications : Pyrrolidine- and morpholine-containing derivatives (e.g., compound 16) show promise due to their heterocyclic diversity and ability to disrupt DNA/protein synthesis .
- Enzyme/Receptor Targeting: The target compound’s hybrid structure may allow dual inhibition of kinases (like chromenone derivatives in ) or modulation of prostaglandin receptors () .
Biological Activity
5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid (CAS No. 64366679) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
1. Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 270.36 g/mol. The structure features a thiophene ring substituted with a morpholinyl-pyrrolidinyl moiety, contributing to its biological activity.
2. Biological Activity Overview
Research indicates that this compound exhibits various biological effects, including:
- Anticancer Activity : Preliminary studies have shown that this compound can inhibit the proliferation of several cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.
- Antimicrobial Properties : There is emerging evidence suggesting potential antibacterial activity.
3.1 In Vitro Studies
Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15.0 | |
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 20.0 | |
| PC3 (Prostate Cancer) | 18.0 |
These results indicate moderate potency against several tumor types, with further optimization needed to enhance efficacy.
The anticancer effects are believed to involve the induction of apoptosis and inhibition of cell cycle progression. Research suggests that the compound may interact with key regulatory proteins involved in cell growth and survival pathways.
4. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been examined in vitro, revealing its capacity to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a possible application in treating inflammatory diseases.
5. Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound have shown promising results against various bacterial strains, particularly Gram-positive bacteria. The following table outlines the minimum inhibitory concentration (MIC) values against selected pathogens:
These findings indicate that while the compound exhibits significant activity against certain bacteria, it may be less effective against others.
6. Case Studies and Research Findings
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study on Cancer Cell Lines : A study published in MDPI demonstrated that derivatives of thiophene compounds exhibited varying degrees of cytotoxicity against multiple cancer cell lines, suggesting that structural modifications could enhance activity .
- Inflammatory Response Modulation : Another study indicated that similar compounds could effectively inhibit NF-kB activation, a key regulator in inflammatory responses, thereby providing insights into their potential use in treating autoimmune conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
